molecular formula C5H13ClN2O3S B6201390 [(2S)-morpholin-2-yl]methanesulfonamide hydrochloride CAS No. 2694057-35-5

[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride

Cat. No.: B6201390
CAS No.: 2694057-35-5
M. Wt: 216.7
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Description

[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are organosulfur compounds that contain a sulfonyl group attached to an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-morpholin-2-yl]methanesulfonamide hydrochloride typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of a sulfonyl chloride with morpholine under basic conditions to form the sulfonamide. The reaction is usually carried out in the presence of a base such as pyridine to absorb the hydrochloric acid generated during the reaction .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S)-morpholin-2-yl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride is unique due to its specific structure, which includes a morpholine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other sulfonamides .

Properties

CAS No.

2694057-35-5

Molecular Formula

C5H13ClN2O3S

Molecular Weight

216.7

Purity

95

Origin of Product

United States

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